
((1R,3S)-1-amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-986104 is a novel sphingosine-1-phosphate receptor modulator developed by Bristol-Myers Squibb. It is primarily investigated for its potential therapeutic applications in autoimmune diseases and inflammatory conditions. This compound is designed to modulate the sphingosine-1-phosphate receptor, which plays a crucial role in immune cell trafficking and vascular integrity .
Preparation Methods
The synthesis of BMS-986104 involves several steps, including the preparation of key intermediates and their subsequent coupling. The general synthetic route includes:
Preparation of Intermediates: The synthesis begins with the preparation of key intermediates through various organic reactions such as alkylation, reduction, and cyclization.
Coupling Reactions: The intermediates are then coupled using specific reagents and conditions to form the final compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Chemical Reactions Analysis
BMS-986104 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Scientific Research Applications
BMS-986104 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study sphingosine-1-phosphate receptor modulation and its effects on cellular signaling pathways.
Biology: The compound is utilized in research to understand immune cell trafficking and its role in autoimmune diseases.
Medicine: BMS-986104 is being investigated for its potential therapeutic applications in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Industry: The compound’s unique properties make it a valuable candidate for developing new therapeutic agents targeting sphingosine-1-phosphate receptors
Mechanism of Action
BMS-986104 exerts its effects by modulating the sphingosine-1-phosphate receptor. This receptor is involved in the regulation of immune cell trafficking and vascular integrity. By binding to the receptor, BMS-986104 influences the signaling pathways that control lymphocyte migration and vascular permeability. This modulation helps reduce inflammation and immune cell infiltration in affected tissues .
Comparison with Similar Compounds
BMS-986104 is compared with other sphingosine-1-phosphate receptor modulators such as fingolimod and siponimod. Unlike fingolimod, which causes dose-dependent bradycardia, BMS-986104 demonstrates improved cardiovascular safety while maintaining equivalent efficacy. This makes BMS-986104 a unique and promising candidate for therapeutic applications .
Similar Compounds
Fingolimod: An approved sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: Another sphingosine-1-phosphate receptor modulator with applications in treating multiple sclerosis
Properties
CAS No. |
1622180-31-7 |
|---|---|
Molecular Formula |
C22H35NO |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
[(1R,3S)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol |
InChI |
InChI=1S/C22H35NO/c1-2-3-4-5-6-17-7-8-19-14-20(10-9-18(19)13-17)21-11-12-22(23,15-21)16-24/h9-10,14,17,21,24H,2-8,11-13,15-16,23H2,1H3/t17-,21+,22-/m1/s1 |
InChI Key |
BPMMYKAHRIEVDH-VOQZNFBZSA-N |
SMILES |
CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(CO)N |
Isomeric SMILES |
CCCCCC[C@@H]1CCC2=C(C1)C=CC(=C2)[C@H]3CC[C@@](C3)(CO)N |
Canonical SMILES |
CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(CO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


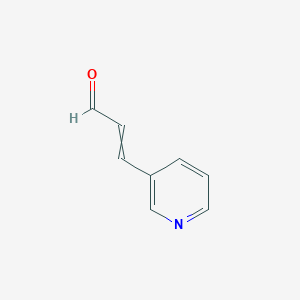
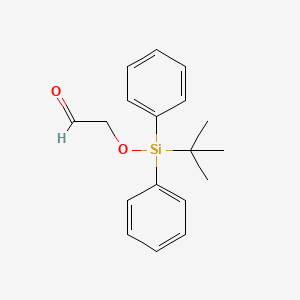
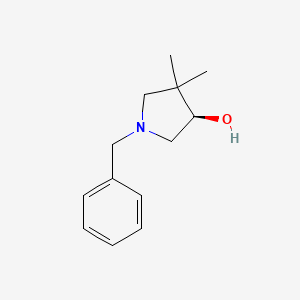
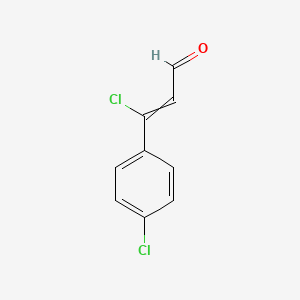
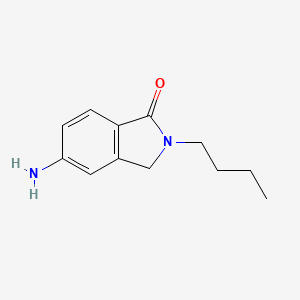
![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B8757001.png)
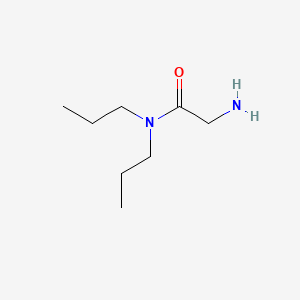
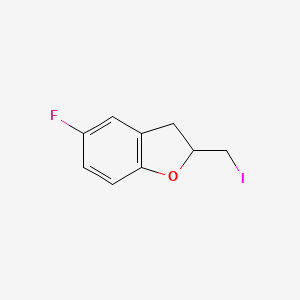
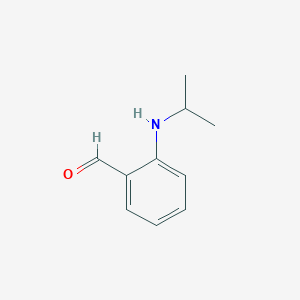
![Cyclopentanone, 2-[(2-bromophenyl)methyl]-](/img/structure/B8757023.png)
![2-Propenoic acid, 3-[4-(2-methylpropoxy)phenyl]-](/img/structure/B8757036.png)
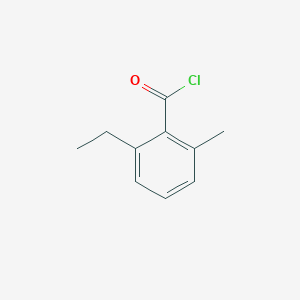
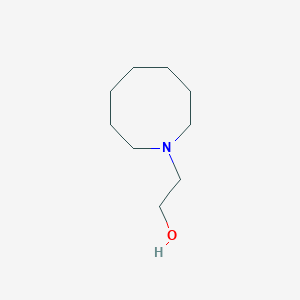
![N-[(2,5-Dimethylphenyl)methyl]cyclopentanamine](/img/structure/B8757053.png)
